VZTYMQWOBGCTOO-UHFFFAOYSA-M VZTYMQWOBGCTOO-UHFFFAOYSA-M
Brand Name: Vulcanchem
CAS No.: 125846-62-0
VCID: VC21241738
InChI: InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1
SMILES: C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-]
Molecular Formula: C27H39IN2O5
Molecular Weight: 598.5 g/mol

VZTYMQWOBGCTOO-UHFFFAOYSA-M

CAS No.: 125846-62-0

Cat. No.: VC21241738

Molecular Formula: C27H39IN2O5

Molecular Weight: 598.5 g/mol

* For research use only. Not for human or veterinary use.

VZTYMQWOBGCTOO-UHFFFAOYSA-M - 125846-62-0

Specification

CAS No. 125846-62-0
Molecular Formula C27H39IN2O5
Molecular Weight 598.5 g/mol
IUPAC Name 3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide
Standard InChI InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1
Standard InChI Key VZTYMQWOBGCTOO-UHFFFAOYSA-M
SMILES C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-]
Canonical SMILES C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-]

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